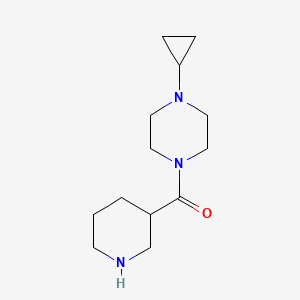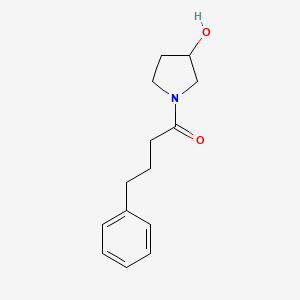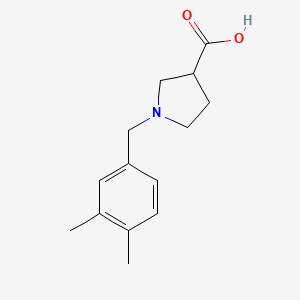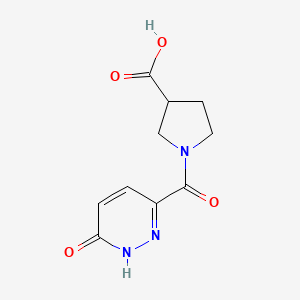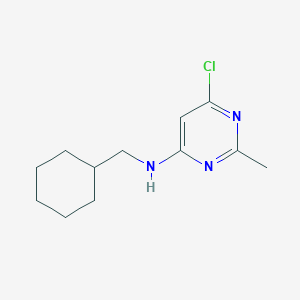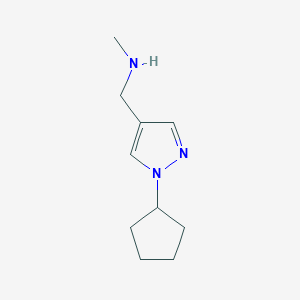 (1-ciclopentil-1H-pirazol-4-il)metilamina CAS No. 1216666-19-1"
>
(1-ciclopentil-1H-pirazol-4-il)metilamina CAS No. 1216666-19-1"
>
(1-ciclopentil-1H-pirazol-4-il)metilamina
Descripción general
Descripción
(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is a chemical compound that finds applications in scientific research, such as drug discovery and development. It is a versatile material with a pyrazole core, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole-based compounds like(1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . Molecular Structure Analysis
The molecular structure of(1-cyclopentyl-1H-pyrazol-4-yl)methylamine consists of a pyrazole core with a cyclopentyl group and a methylamine group attached. The pyrazole core provides one pyrazole sp2-nitrogen, and the methylamine group provides one amine sp3-nitrogen . Chemical Reactions Analysis
Pyrazole-based compounds are known for their diverse chemical reactions. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Aplicaciones Científicas De Investigación
Química Medicinal
Los pirazoles tienen una amplia gama de aplicaciones en química medicinal . Se utilizan como andamios en la síntesis de productos químicos bioactivos . La parte pirazol tiene muchas funciones farmacológicas .
Descubrimiento de Fármacos
En el campo del descubrimiento de fármacos, los pirazoles se utilizan con frecuencia debido a sus diversas actividades biológicas . A menudo se utilizan como bloques de construcción clave en la síntesis de varios fármacos farmacéuticos .
Agroquímica
Los pirazoles también se utilizan en agroquímica . Se utilizan en la síntesis de diversos productos químicos agrícolas, incluidos pesticidas y herbicidas .
Química de Coordinación
En química de coordinación, los pirazoles se utilizan como ligandos . Pueden formar complejos con varios metales, que pueden utilizarse en una variedad de aplicaciones, desde la catálisis hasta la ciencia de los materiales .
Química Organometálica
Los pirazoles también encuentran aplicaciones en química organometálica . Pueden formar compuestos organometálicos, que tienen aplicaciones en catálisis, ciencia de materiales y más .
Síntesis Verde
Los pirazoles se utilizan en síntesis verde . Pueden sintetizarse utilizando métodos respetuosos con el medio ambiente, lo cual es una consideración importante en la química moderna .
Síntesis Asistida por Microondas
Los pirazoles pueden sintetizarse utilizando métodos asistidos por microondas . Esto puede acelerar significativamente el proceso de síntesis, haciéndolo más eficiente .
Enfoque Multicómponente
Los pirazoles pueden sintetizarse utilizando un enfoque multicómponente . Esto implica la reacción de múltiples materiales de partida para formar el producto deseado en un solo paso .
Direcciones Futuras
Pyrazole-based compounds like (1-cyclopentyl-1H-pyrazol-4-yl)methylamine have a wide range of applications in various fields of science, and their popularity has skyrocketed since the early 1990s . They are frequently used as scaffolds in the synthesis of bioactive chemicals, indicating their potential for further developments in drug discovery and development .
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which this compound is a part of, are known to have a wide range of biological activities . They are often used as building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds .
Mode of Action
It’s worth noting that pyrazole derivatives are known to participate in various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical processes . For instance, they can be used as synthetic building blocks in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Pharmacokinetics
The compound’s molecular weight, as indicated by the nist chemistry webbook , could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit a variety of biological activities .
Propiedades
IUPAC Name |
1-(1-cyclopentylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-11-6-9-7-12-13(8-9)10-4-2-3-5-10/h7-8,10-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPPRUYMFWOPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



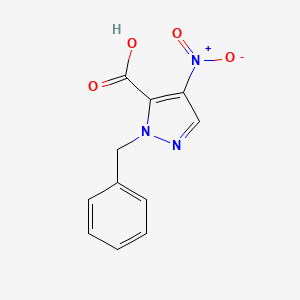
![3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid](/img/structure/B1464259.png)
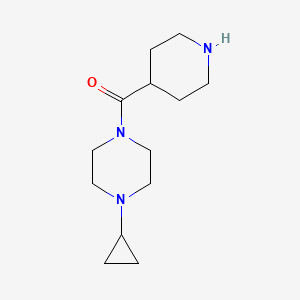

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1464265.png)
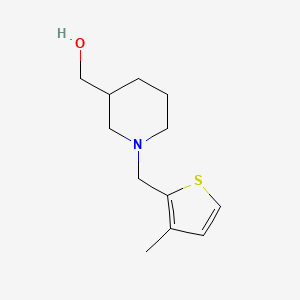
![2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B1464268.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1464269.png)
